molecular formula C28H29N3O6 B12023729 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate CAS No. 769148-60-9

2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate

Cat. No.: B12023729
CAS No.: 769148-60-9
M. Wt: 503.5 g/mol
InChI Key: VULYGPITNWIFBN-RDRPBHBLSA-N
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Description

2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethoxy groups, a hydrazono group, and an ethylphenylamino group.

Preparation Methods

The synthesis of 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves a multi-step process. One common method is the condensation reaction between 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is carried out under reflux conditions to ensure complete condensation and high yield of the desired product.

Chemical Reactions Analysis

2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazono group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethylphenylamino group can interact with receptor sites, modulating their function .

Comparison with Similar Compounds

Similar compounds to 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate include:

  • 2-Ethoxy-4-((2-(2-((4-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
  • 2-Methoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
  • 2-Ethoxy-4-((2-(2-((4-chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can affect their chemical reactivity and biological activity .

Properties

CAS No.

769148-60-9

Molecular Formula

C28H29N3O6

Molecular Weight

503.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C28H29N3O6/c1-4-19-7-12-22(13-8-19)30-26(32)27(33)31-29-18-20-9-16-24(25(17-20)36-6-3)37-28(34)21-10-14-23(15-11-21)35-5-2/h7-18H,4-6H2,1-3H3,(H,30,32)(H,31,33)/b29-18+

InChI Key

VULYGPITNWIFBN-RDRPBHBLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC

Origin of Product

United States

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